Triazole lactic acid

描述

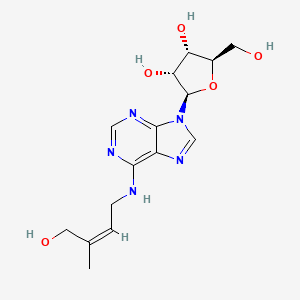

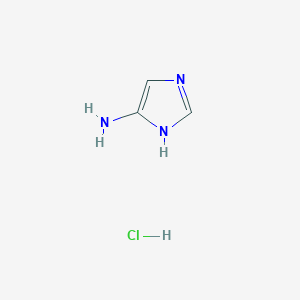

Triazole lactic acid is a derivative of triazole, a five-membered aromatic ring containing three nitrogen atoms. Triazole derivatives are known for their versatile biological activities and are commonly used in pharmaceuticals, agriculture, and materials science.

作用机制

Target of Action

Triazole lactic acid, also known as 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid, is a derivative of the triazole class of compounds. Triazole derivatives are known to interact with a variety of enzymes and receptors in biological systems . They have been found to exhibit a wide range of biological activities through various mechanisms of action, such as enzymatic activity and receptor-mediated mechanisms .

Mode of Action

It is known that triazole derivatives can interact with their targets through weak interactions . This interaction can lead to changes in the function of the target, which can result in various biological effects .

Biochemical Pathways

Triazole derivatives are known to affect various biochemical pathways. For instance, they are known to be involved in the inhibition of sterol synthesis . .

Pharmacokinetics

The pharmacokinetics of triazole derivatives have been studied extensively. They are known to be rapidly absorbed and excreted, mostly unchanged, primarily in the urine . .

Result of Action

It is known that triazole derivatives can have various molecular and cellular effects due to their interaction with different targets . These effects can range from antimicrobial to anticancer activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound has been detected in different crops, suggesting that it can be influenced by factors such as the type of crop and environmental conditions . .

生化分析

Biochemical Properties

Triazole lactic acid, like other triazole derivatives, can bind with a variety of enzymes and receptors in biological systems through non-covalent or covalent interactions This interaction plays a crucial role in biochemical reactions

Cellular Effects

Triazole derivatives have been shown to have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that triazole derivatives can bind with a variety of enzymes and receptors in biological systems . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Dosage Effects in Animal Models

It is known that triazole derivatives can have toxic or adverse effects at high doses

Metabolic Pathways

It is known that triazole derivatives are common metabolites derived from triazole-containing fungicides that act by inhibiting sterol synthesis .

Transport and Distribution

It is known that triazole pesticides can be taken up by plant roots and distributed in plant tissues .

Subcellular Localization

It is known that triazole pesticides have a higher proportion in cell walls than in cell organelles and soluble components .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of triazole lactic acid typically involves the metabolism of triazole fungicides such as triadimefon, cyproconazole, and tebuconazole. These fungicides metabolize to form this compound along with other metabolites like triazole alanine and triazole acetic acid . The process involves the use of isotopically labeled internal standards to eliminate quantitation errors related to matrix effects, allowing for straightforward sample preparation via methods like the QuPPe method .

Industrial Production Methods: Industrial production of this compound is closely linked to the production of triazole fungicides. The fungicides are synthesized through various chemical reactions, including cycloaddition and substitution reactions, and are then metabolized to produce this compound. The use of differential mobility spectrometry (DMS) has improved the selectivity and accuracy of this compound analysis in industrial settings .

化学反应分析

Types of Reactions: Triazole lactic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the triazole ring, which can readily bind with different reagents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often in the presence of catalysts to enhance reaction rates .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole acetic acid, while reduction reactions could produce triazole alanine .

科学研究应用

Triazole lactic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various triazole derivatives, which are important in the development of new pharmaceuticals and agrochemicals

Biology: this compound is studied for its role in metabolic pathways and its potential as a biomarker for exposure to triazole fungicides

Medicine: Triazole derivatives, including this compound, are explored for their antifungal, antibacterial, and anticancer properties

Industry: In the agricultural sector, this compound is used to monitor the residue levels of triazole fungicides in crops and food products

相似化合物的比较

Triazole Alanine: Another metabolite of triazole fungicides, known for its role in metabolic pathways and potential as a biomarker

Triazole Acetic Acid: Similar to triazole lactic acid, it is a metabolite of triazole fungicides and is used in residue analysis

1,2,3-Triazole and 1,2,4-Triazole: These are the two main isomers of triazole, each with unique chemical properties and applications

Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a key metabolite of triazole fungicides. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific disciplines .

属性

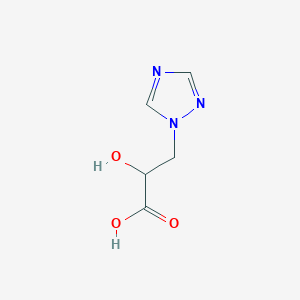

IUPAC Name |

2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-4(5(10)11)1-8-3-6-2-7-8/h2-4,9H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRGHGWETVMENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022705 | |

| Record name | Triazole lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450828-63-3 | |

| Record name | Triazole lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How common is triazole lactic acid as a metabolite of triazole fungicides?

A1: this compound (TLA) is a frequently observed metabolite of various triazole fungicides. Research indicates that it's one of the four main common metabolites originating from triazole fungicide breakdown, alongside 1,2,4-triazole (TRZ), triazole alanine (TA), and triazole acetic acid (TAA). These metabolites are collectively termed 'triazole derivative metabolites' (TDMs). []

Q2: Has the dissipation of this compound been studied in the context of specific triazole fungicides?

A3: Yes, research has investigated the presence and persistence of this compound during the breakdown of specific triazole fungicides. For instance, in studies examining the dissipation of penconazole in horticultural crops (courgettes and tomatoes) treated with a commercial penconazole formulation, this compound was identified as one of the metabolites. The research, utilizing ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-Q-Orbitrap), aimed to understand the fate of penconazole from its active form to its metabolites. []

Q3: What can be said about the toxicity of this compound in comparison to its parent fungicides?

A4: While research primarily focuses on the detection and dissipation of this compound, some studies have explored its potential toxicity. Interestingly, findings suggest that TLA might exhibit higher toxicity compared to its parent fungicide. This observation underscores the importance of evaluating metabolite toxicity alongside the parent compound to ensure food safety and environmental protection. []

Q4: Are there any existing models for studying the metabolic processes occurring within a ruminant's digestive system that could contribute to understanding the fate of this compound?

A5: Yes, a modified rumen simulation system (RUSITEC) has been used to investigate the metabolic fate of xenobiotics, including triazole derivatives like TLA, within the rumen. This in vitro system provides valuable insights into the stability and breakdown of such compounds in a controlled environment mimicking the rumen's conditions. Studies utilizing the modified RUSITEC system have demonstrated its ability to maintain metabolic activity over extended periods (at least 8 days), offering a valuable alternative to in vivo animal experiments and promoting the 3Rs principle (refine, reduce, replace). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069118.png)

![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)